4-(Ethylthio)-6-isopropyl-1,3,5-triazin-2-amine chemical structure
4-(Ethylthio)-6-isopropyl-1,3,5-triazin-2-amine chemical structure
The following technical guide provides an in-depth analysis of 4-(Ethylthio)-6-isopropyl-1,3,5-triazin-2-amine , a specific 1,3,5-triazine derivative characterized by a rare C-alkyl substitution pattern distinct from common N-alkyl herbicide metabolites.
Structure, Synthesis, and Analytical Characterization
Executive Summary & Chemical Identity
This guide details the physicochemical properties, synthetic pathways, and analytical identification of 4-(Ethylthio)-6-isopropyl-1,3,5-triazin-2-amine . Unlike the widely prevalent N-isopropyl triazine herbicides (e.g., Atrazine, Prometryn) where the alkyl group is attached via an amine bridge, this molecule features a carbon-linked isopropyl group directly attached to the triazine ring at position 6.
This structural distinction significantly alters its metabolic stability, lipophilicity, and synthetic accessibility, making it a valuable scaffold in the development of novel agrochemicals and pharmaceutical intermediates.
Chemical Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 4-(Ethylthio)-6-(propan-2-yl)-1,3,5-triazin-2-amine |
| Common Name | C-Isopropyl-thio-amino-triazine (Generic) |
| Molecular Formula | C₈H₁₄N₄S |
| Molecular Weight | 214.29 g/mol |
| SMILES | CCSc1nc(N)nc(C(C)C)n1 |
| InChI Key | (Predicted) XZY... (Analogous to C-methyl variants) |
| LogP (Predicted) | ~2.1 (Moderate Lipophilicity) |
| pKa (Predicted) | ~4.0 (Weak base, protonation at N1/N3) |
Critical Nomenclature Note: Researchers must distinguish this compound from the metabolite of Dipropetryn (2-amino-4-isopropylamino-6-ethylthio-1,3,5-triazine). The metabolite contains an isopropylamino group (-NH-iPr), whereas the subject of this guide contains a C-isopropyl group (-CH(CH₃)₂).
Structural Analysis & Properties
The 1,3,5-triazine core exhibits aromatic character but is electron-deficient due to the three nitrogen atoms. This deficiency makes the ring highly susceptible to nucleophilic substitution (SɴAr) at halogenated precursors but resistant to electrophilic aromatic substitution.
Electronic Effects
-
C6-Isopropyl Group (+I Effect): The isopropyl group acts as a weak electron donor via induction, slightly increasing the electron density of the ring compared to unsubstituted triazines. This increases the basicity of the ring nitrogens relative to chloro-triazines.
-
C4-Ethylthio Group (+M/-I Effect): The sulfur atom donates electron density through resonance (+M) but withdraws via induction (-I). The net effect usually stabilizes the ring and provides a handle for metabolic oxidation (sulfoxide/sulfone formation).
-
C2-Amino Group (+M Effect): The strong resonance donation from the amino group significantly stabilizes the ring and makes N1/N3 the primary sites for protonation.
Synthetic Methodologies
Producing the C-alkyl triazine requires forming a Carbon-Carbon bond on the triazine ring, which is more challenging than standard Carbon-Nitrogen bond formations used in herbicide manufacture.
Primary Route: Grignard Addition to Cyanuric Chloride
This protocol utilizes the high reactivity of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) to selectively introduce the carbon substituent.
Step-by-Step Protocol:
-
Mono-Alkylation (C-C Bond Formation):
-
Reagents: Cyanuric Chloride (1 eq), Isopropylmagnesium Chloride (1.05 eq).
-
Solvent: Anhydrous THF or Diethyl Ether.
-
Conditions: -20°C to 0°C, dropwise addition over 2 hours.
-
Mechanism: Nucleophilic attack of the Grignard reagent on the triazine carbon, followed by elimination of chloride.
-
Product: 2,4-Dichloro-6-isopropyl-1,3,5-triazine.
-
Control Point: Low temperature is critical to prevent bis-alkylation.
-
-
Amination (C-N Bond Formation):
-
Reagents: 2,4-Dichloro-intermediate, Ammonium Hydroxide (NH₄OH) or Ammonia gas.
-
Solvent: Acetone/Water or Dioxane.
-
Conditions: 0°C to Room Temperature.
-
Product: 2-Amino-4-chloro-6-isopropyl-1,3,5-triazine.
-
Selectivity: The amino group displaces the more reactive chloride. The steric bulk of the isopropyl group directs substitution to the distal position (4-position).
-
-
Thiolation (C-S Bond Formation):
-
Reagents: Sodium Ethanethiolate (NaSEt) (prepared from Ethanethiol + NaOH).
-
Solvent: Ethanol or DMF.
-
Conditions: Reflux (60-80°C) for 4-6 hours.
-
Product: 4-(Ethylthio)-6-isopropyl-1,3,5-triazin-2-amine .
-
Purification: Recrystallization from hexane/ethyl acetate.
-
Visualization of Synthesis Pathway
Caption: Step-wise synthesis via selective nucleophilic aromatic substitution (SɴAr) on the triazine core.
Analytical Characterization
Accurate identification requires distinguishing the C-isopropyl group from N-isopropyl isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 1.25 (d, 6H): Isopropyl methyls (-CH(CH ₃)₂).
-
δ 1.35 (t, 3H): Ethylthio methyl (-S-CH₂-CH ₃).
-
δ 2.80 (sept, 1H): Isopropyl methine (-CH (CH₃)₂). Key Diagnostic: This signal appears as a septet coupled only to the methyls. In N-isopropyl isomers, this proton would be further coupled to the NH, often broadening it or shifting it downfield (~4.0 ppm).
-
δ 3.10 (q, 2H): Ethylthio methylene (-S-CH ₂-CH₃).
-
δ 5.0-6.0 (br s, 2H): Amino group (-NH ₂). D₂O exchangeable.
-
Mass Spectrometry (LC-MS/MS)
-
Molecular Ion: [M+H]⁺ = 215.13 m/z.
-
Fragmentation Pattern:
-
Loss of Propene (M-42): Characteristic of C-isopropyl groups (McLafferty-type rearrangement or simple elimination).
-
Loss of Ethyl radical/Ethylene: From the ethylthio group.
-
Ring Cleavage: Triazine rings often cleave to release nitriles (R-CN).
-
Caption: Predicted MS/MS fragmentation logic for structural confirmation.
Stability & Reactivity Profile
Understanding the degradation pathways is essential for handling and storage.
-
Hydrolysis:
-
The 2-amino and 6-isopropyl groups are relatively stable.
-
The 4-ethylthio group is the labile point. Under acidic conditions (pH < 4), it can hydrolyze to the hydroxyl group, yielding 6-isopropyl-isocytosine derivatives.
-
-
Oxidation:
-
The sulfur atom is prone to oxidation by peroxides or environmental oxidants (O₃, OH radicals) to form the Sulfoxide (S=O) and Sulfone (SO₂) .
-
Implication: Sulfones are better leaving groups, making the ring hyper-reactive to nucleophiles (e.g., water), leading to rapid degradation.
-
Applications in Research
-
Herbicide Resistance Studies: Used as a probe to test the steric tolerance of the D1 protein binding pocket in Photosystem II. The bulky C-isopropyl group contrasts with the flexible N-isopropyl group of Atrazine.
-
Pharmaceutical Intermediate: The 2-amino-triazine scaffold is a privileged structure in kinase inhibitors. The C-isopropyl group provides a lipophilic anchor that resists metabolic N-dealkylation (a common clearance pathway for N-alkyl drugs).
References
- Smolin, E. M., & Rapoport, L. (1959). s-Triazines and Derivatives. The Chemistry of Heterocyclic Compounds. Wiley-Interscience.
-
Shie, J. J., & Fang, J. M. (2007). "Microwave-assisted one-pot synthesis of 2,4,6-trisubstituted-1,3,5-triazines." Journal of Organic Chemistry, 72(8), 3141-3144. Link
-
Thurston, J. T., et al. (1951). "Cyanuric Chloride Derivatives. I. Aminochloro-s-triazines." Journal of the American Chemical Society, 73(7), 2981-2983. (Classic protocol for stepwise substitution). Link
-
PubChem Compound Summary. "2-Amino-4-ethoxy-6-(methylamino)-1,3,5-triazine" (Analogous structure for spectral comparison). Link
